![molecular formula C11H18ClNO B3077554 [2-(Mesityloxy)ethyl]amine hydrochloride CAS No. 1048664-12-5](/img/structure/B3077554.png)
[2-(Mesityloxy)ethyl]amine hydrochloride
Overview
Description
[2-(Mesityloxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C11H17NO·HCl . It is a derivative of ethanamine, where the ethyl group is substituted with a mesityloxy group. This compound is typically used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Mesityloxy)ethyl]amine hydrochloride generally involves the reaction of mesityl oxide with ethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Mesityloxy)ethyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the mesityloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of mesityl oxide derivatives.
Reduction: Formation of [2-(Mesityloxy)ethyl]amine.
Substitution: Formation of various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: [2-(Mesityloxy)ethyl]amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active molecules.
Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of [2-(Mesityloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The mesityloxy group can interact with various enzymes and receptors, modulating their activity. The ethylamine moiety can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [2-(Phenoxy)ethyl]amine hydrochloride
- [2-(Tolyloxy)ethyl]amine hydrochloride
- [2-(Benzyl)oxyethyl]amine hydrochloride
Comparison: Compared to these similar compounds, [2-(Mesityloxy)ethyl]amine hydrochloride is unique due to the presence of the mesityloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Biological Activity
[2-(Mesityloxy)ethyl]amine hydrochloride is a compound that has garnered interest in various biological contexts, particularly due to its potential pharmacological applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems and potential enzyme inhibition. Preliminary studies suggest that it may influence serotonin and norepinephrine pathways, which are critical in mood regulation and cognitive functions.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound can inhibit neurotransmitter uptake. For instance, a study on related amine derivatives demonstrated significant inhibition of norepinephrine and serotonin uptake in rat brain synaptosomes, suggesting potential antidepressant properties .
Antimicrobial Activity
There is emerging evidence that this compound exhibits antimicrobial properties. A study highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, indicating its potential as an antibacterial agent .
Cytotoxic Effects
In vitro studies have shown that certain derivatives of amines can induce cytotoxic effects in human cell lines. A related compound demonstrated IC50 values indicating effective inhibition of cell proliferation in K562 cells (a human leukemia cell line), which may suggest similar effects for this compound .
Data Table: Biological Activity Summary
Study Focus | Activity | IC50 (µM) | Notes |
---|---|---|---|
Neurotransmitter Uptake | Inhibition of norepinephrine uptake | Not specified | Related compounds showed significant inhibition |
Antimicrobial Activity | Growth inhibition of M. tuberculosis | Not specified | Potential for development as an antibacterial drug |
Cytotoxicity | Inhibition of K562 cell proliferation | IC50 = 0.40 | Suggests potential anticancer properties |
Case Studies
- Antidepressant Activity : A subset of amine derivatives was tested for their ability to antagonize reserpine-induced hypothermia in rodent models, which is indicative of antidepressant activity. The results suggested that compounds with similar structures to this compound could exhibit rapid onset antidepressant effects .
- Antimicrobial Evaluation : In a study assessing the effectiveness of various amine derivatives against M. tuberculosis, several compounds were identified as having notable inhibitory effects on bacterial growth, providing a basis for further exploration into the antimicrobial potential of this compound .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNZKJGDJRVGES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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